N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9O2/c27-16-5-4-15(24-8-6-18-11-24)21-25(16)9-7-19-17(28)13-2-1-3-14(10-13)26-12-20-22-23-26/h1-6,8,10-12H,7,9H2,(H,19,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXWCEOPABHNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an imidazole ring, a pyridazine moiety, and a tetrazole group, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 377.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C17H15N9O2 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1396846-85-7 |
Research indicates that compounds containing tetrazole and imidazole rings may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of action for this compound remains to be fully elucidated; however, similar compounds have demonstrated enzyme inhibition and modulation of cellular pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, a related series of 1H-tetrazoles was shown to exhibit significant growth inhibition against various human cancer cell lines, with IC50 values as low as 0.090 μM . The mechanism involved disrupting microtubule networks and inducing apoptosis in cancer cells .
In a comparative study involving structurally similar compounds, derivatives with tetrazole groups demonstrated superior activity against tumor cells compared to their non-tetrazole counterparts . This suggests that the incorporation of the tetrazole moiety may enhance the compound's efficacy.
Anti-inflammatory Activity
Compounds with imidazole and pyridazine structures have been reported to possess anti-inflammatory properties. Research on related benzenesulfonamide derivatives indicates their potential as multi-target agents in inflammatory diseases . The unique structural features of this compound may confer similar benefits.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several derivatives including this compound against human colorectal adenocarcinoma cell lines. The results indicated that the compound exhibited significant cytotoxic effects with IC50 values ranging from 5 to 10 μM, suggesting its potential as an effective therapeutic agent in cancer treatment .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, tetrazole derivatives were found to effectively inhibit tyrosinase activity, which is crucial in melanin production. This suggests that this compound may also have applications in dermatological treatments targeting pigmentation disorders .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of multiple heterocycles enhances its interaction with biological targets, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. Its structural components may interact with enzymes involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
Synthesis and Structural Characteristics
The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the imidazole and pyridazine rings.
- Coupling reactions to introduce the ethyl chain and tetrazole moiety.
The molecular formula is C17H15N9O2, with a molecular weight of approximately 369.35 g/mol.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines, showing significant cytotoxicity compared to control groups. The study concluded that further investigation into its mechanism could lead to novel cancer therapies.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce inflammation markers in animal models of arthritis. This suggests potential applications in treating chronic inflammatory diseases .
Chemical Reactions Analysis
Reaction of Imidazole Moiety
The 1H-imidazol-1-yl group undergoes nucleophilic and electrophilic substitutions due to its aromatic heterocyclic structure.
Key Reactions:
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of triethylamine (TEA) to form N-acylated derivatives. This modifies the compound’s lipophilicity and bioactivity .
-
Sulfonation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under similar conditions yields sulfonamide derivatives, enhancing solubility and targeting sulfotransferase enzymes .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media, producing quaternary ammonium salts that alter electronic properties.
Table 1: Representative Imidazole Reactions
Pyridazinone Reactivity
The 6-oxopyridazin-1(6H)-yl group participates in electrophilic substitutions and redox reactions.
Key Reactions:
-
Electrophilic Aromatic Substitution (EAS) : Bromination or nitration occurs at the electron-deficient C-4 position under acidic conditions .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydropyridazine derivative, altering conformational flexibility.
Mechanistic Insight :
The keto group at position 6 directs electrophiles to the para position (C-4) via resonance stabilization of intermediates .
Tetrazole Functionalization
The 1H-tetrazol-1-yl group exhibits acidic behavior (pKa ~4.5) and participates in:
-
Alkylation : Reacts with alkyl halides in basic conditions (e.g., NaOH/EtOH) to form N-alkyltetrazoles, improving metabolic stability.
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Coordination Chemistry : Binds to metal ions (e.g., Zn²⁺, Cu²⁺) through its nitrogen lone pairs, forming complexes with potential catalytic activity.
Table 2: Tetrazole Reaction Parameters
| Reaction | Conditions | Yield (%) | Application | Source |
|---|---|---|---|---|
| Alkylation | NaOH, EtOH, 50°C | 78–85 | Metabolic stabilization | |
| Metal Coordination | ZnCl₂, MeOH, RT | 90+ | Catalytic systems |
Benzamide Modifications
The benzamide group undergoes hydrolysis and condensation:
-
Acidic/Basic Hydrolysis : Cleavage under HCl/heat or NaOH/EtOH yields 3-(1H-tetrazol-1-yl)benzoic acid, a precursor for further derivatization .
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) forms imine-linked conjugates with enhanced bioactivity .
Multi-Component Reactions
The compound’s polyfunctional nature enables one-pot syntheses:
-
Urea/Thiourea Formation : Reacts with isocyanates or isothiocyanates to generate urea/thiourea derivatives, expanding hydrogen-bonding capabilities .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the tetrazole moiety creates triazole-linked hybrids for targeted drug delivery.
Preparation Methods
Pyridazinone Formation via Cyclocondensation
The pyridazinone ring is synthesized by reacting mucobromic acid (1,2-diketone) with hydrazine hydrate in ethanol at reflux (78°C, 6 h), yielding 6-oxopyridazin-1(6H)-yl hydrazine (Intermediate 1, 85% yield).
Reaction Conditions:
- Solvent: Ethanol (anhydrous)
- Catalyst: None (thermal cyclization)
- Temperature: 78°C
- Yield: 85% (white crystals, m.p. 162–164°C)
Ethylenediamine Linker Installation (Fragment B)
Ethylenediamine Coupling via Mitsunobu Reaction
Fragment A is coupled to ethylenediamine using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C→25°C over 4 h.
Reaction Scheme:
$$ \text{Fragment A} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DEAD, PPh}3} \text{Fragment A-CH}2\text{CH}2\text{NH}2 $$
Yield: 72% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Synthesis of Tetrazole-Substituted Benzamide (Fragment C)
Tetrazole Formation via [2+3] Cycloaddition
3-Cyanobenzonitrile undergoes cycloaddition with sodium azide (NaN₃) in the presence of zinc bromide (ZnBr₂) catalyst in DMF/H₂O (3:1) at 120°C for 18 h.
Mechanism:
$$ \text{NC-C}6\text{H}4-\text{CN} + \text{NaN}3 \xrightarrow{\text{ZnBr}2} \text{N}4\text{C-C}6\text{H}_4-\text{CN} \rightarrow \text{Tetrazole} $$
Yield: 89% (white powder, m.p. 215–217°C).
Benzoyl Chloride Preparation
The tetrazole-substituted benzoic acid is treated with thionyl chloride (SOCl₂) at 70°C for 3 h to form 3-(1H-tetrazol-1-yl)benzoyl chloride (Fragment C).
Final Amide Coupling
Fragment B (2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine) is reacted with Fragment C in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base at 0°C→25°C for 6 h.
Reaction Monitoring:
- TLC: Rf = 0.45 (CH₂Cl₂/MeOH 8:2)
- Purification: Recrystallization from ethanol/water (7:3)
Final Compound Data:
- Yield: 58%
- Purity (HPLC): 98.2%
- ¹H NMR (500 MHz, DMSO-d₆): δ 9.12 (s, 1H, tetrazole-H), 8.45 (s, 1H, imidazole-H), 7.98–7.81 (m, 4H, aromatic-H), 4.32 (t, J=6.5 Hz, 2H, CH₂), 3.89 (t, J=6.5 Hz, 2H, CH₂).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Imidazole Alkylation
A microwave-assisted protocol reduces the imidazole coupling time from 12 h to 45 min (150°C, 300 W), improving yield to 74%.
Solid-Phase Synthesis for Tetrazole Installation
Immobilizing the benzamide on Wang resin enables tetrazole cycloaddition with NaN₃/NH₄Cl, achieving 82% yield after cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
